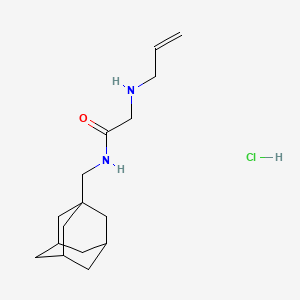
N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride is a chemical compound that has been extensively studied for its potential medical applications. This compound is a member of the adamantane family, which is known for its unique chemical properties and potential therapeutic benefits. In
Mechanism of Action
The mechanism of action of N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride is not fully understood. However, it is thought to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. This modulation may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include increased levels of dopamine and acetylcholine in the brain, improved cognitive function, and reduced inflammation. The compound has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride in lab experiments is its high yield and purity. This makes it an efficient and reliable compound for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are a number of future directions for research on N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride. One area of interest is in the development of new drugs for the treatment of neurodegenerative diseases. Another potential direction is in the development of new compounds that are more effective or have fewer side effects than the current compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride involves the reaction of N-allylglycine with 1-adamantylmethylamine in the presence of a catalyst. The reaction yields a white crystalline powder that is purified through recrystallization and subsequent drying. The yield of the synthesis process is typically high, making it an efficient method for producing large quantities of the compound.
Scientific Research Applications
N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of neurology, where the compound has been shown to have neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1-adamantylmethyl)-2-(prop-2-enylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-2-3-17-10-15(19)18-11-16-7-12-4-13(8-16)6-14(5-12)9-16;/h2,12-14,17H,1,3-11H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOAIQSSJHJDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)
![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)
![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)

![methyl (4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)
![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)

amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)